molecular formula C8H7FO4 B13680603 Methyl 5-Fluoro-2,3-dihydroxybenzoate

Methyl 5-Fluoro-2,3-dihydroxybenzoate

Cat. No.: B13680603
M. Wt: 186.14 g/mol
InChI Key: VIVYMMQRMMLFDP-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-2,3-dihydroxybenzoate is a fluorinated aromatic ester derivative characterized by a benzoate backbone substituted with hydroxyl groups at positions 2 and 3 and a fluorine atom at position 3.

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydroxybenzoate

InChI

InChI=1S/C8H7FO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3

InChI Key

VIVYMMQRMMLFDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Fluoro-2,3-dihydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 5-fluoro-2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Fluoro-2,3-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-Fluoro-2,3-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-Fluoro-2,3-dihydroxybenzoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Replacing fluorine with bromine (e.g., Methyl 5-Bromo-2,3-dihydroxybenzoate) increases molecular weight (Br: ~80 vs.
  • Functional Group Modifications: Methoxy or methyl groups (e.g., 5-Bromo-2-methoxy-4-methylbenzoic acid) reduce acidity (pKa ~10–12 for phenolic OH vs. ~8–10 for dihydroxy systems) and limit hydrogen-bonding interactions critical for biological activity .
  • Bioactivity Divergence : Sulfonylurea-containing analogues (e.g., metsulfuron methyl ester) exhibit herbicidal activity via acetolactate synthase inhibition, a mechanism distinct from dihydroxybenzoates, which are often explored for antimicrobial or antioxidant applications .

Crystallographic Data:

  • This compound: No direct data provided, but related fluorinated compounds (e.g., 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)glycin) exhibit planar aromatic rings with intramolecular hydrogen bonds (O–H···O/F), stabilizing the crystal lattice .
  • Brominated Analogues : Crystal structures (e.g., Methyl 5-Bromo-2,3-dihydroxybenzoate) likely show similar packing patterns but with longer halogen bonds (Br···O vs. F···O) due to bromine’s larger atomic radius .

Pharmacological and Industrial Relevance

  • Fluorinated Derivatives: The fluorine atom in this compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues, making it a candidate for drug development (e.g., kinase inhibitors or antimicrobial agents) .

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